Caged D-erythro-Sphingosine-1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

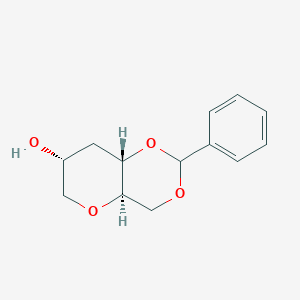

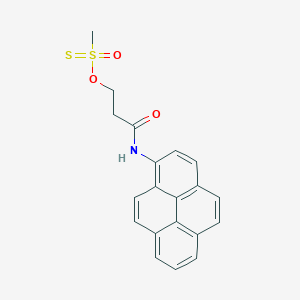

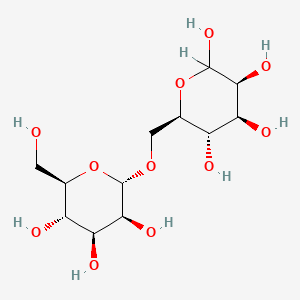

Caged D-erythro-Sphingosine-1-phosphate is a photolyzable derivative of sphingosine-1-phosphate, a bioactive sphingolipid metabolite. This compound is an important tool for studying sphingosine-1-phosphate-mediated intracellular events. It is used to investigate various cellular processes, including cell proliferation, survival, differentiation, and migration .

Wirkmechanismus

- The primary target of caged S1P is the S1P receptor subtype 1 (S1P1). S1P1 is a G-protein-coupled receptor expressed on various cell types, including endothelial cells, immune cells, and fibroblasts .

- Its role is to regulate cell survival and anti-apoptotic responses. When S1P binds to S1P1, it triggers downstream signaling pathways that promote cell survival and inhibit apoptosis .

- Interestingly, S1P1 also inhibits caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathways, ultimately enhancing cell survival .

- In human umbilical vein endothelial cells, S1P1 activation induces Mcl-1 expression, contributing to pro-survival responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Caged D-erythro-Sphingosine-1-phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it activates phospholipase D and inhibits the motility of human breast cancer cells independently of cell surface receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it causes calcium mobilization independently of G-protein-coupled receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can directly activate proinflammatory responses via a S1PR1-dependent manner .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Caged D-erythro-Sphingosine-1-phosphate is synthesized through a series of chemical reactions starting from sphingosine. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and require protection from light due to the photolabile nature of the compound .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Caged D-erythro-Sphingosine-1-phosphate undergoes various chemical reactions, including photolysis, which releases the active sphingosine-1-phosphate upon exposure to light . This reaction is crucial for its use in studying intracellular signaling pathways.

Common Reagents and Conditions

The photolysis of this compound typically requires ultraviolet light as the energy source. Other common reagents used in its synthesis and reactions include phosphorylating agents and photolabile protecting groups .

Major Products Formed

The primary product formed from the photolysis of this compound is sphingosine-1-phosphate, which then participates in various cellular signaling pathways .

Wissenschaftliche Forschungsanwendungen

Caged D-erythro-Sphingosine-1-phosphate has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sphingosine-1-phosphate: The active form released from the caged compound, involved in similar signaling pathways.

FTY720 (Fingolimod): An immunosuppressive drug that acts as a sphingosine-1-phosphate receptor modulator.

Ceramide: A precursor to sphingosine-1-phosphate, involved in sphingolipid metabolism.

Uniqueness

Caged D-erythro-Sphingosine-1-phosphate is unique due to its photolabile protecting group, allowing precise temporal and spatial control of sphingosine-1-phosphate release in cellular studies . This feature makes it a valuable tool for investigating the dynamic roles of sphingosine-1-phosphate in various biological processes.

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)